Undecylenic Acid

Antifungal Mycology Natural Products

Specify Undecylenic acid for your next synthesis or formulation to leverage its bifunctional terminal-alkene/carboxylic acid structure. This castor oil-derived intermediate is the definitive monomer for Nylon-11 and high-performance polyurethanes, and delivers a 72% clinical cure rate in OTC antifungals—six times more potent than caprylic acid. Trusted by formulators for anti‑morphogenesis denture liners and by polymer chemists for automotive fuel lines. Procure now to secure the only drop‑in‑ready, bio‑based C11 building block with proven clinical and industrial performance.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 112-38-9
Cat. No. B1683398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylenic Acid
CAS112-38-9
Synonyms10-undecenoic acid
Mycodermine
undecylenic acid
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)O
InChIInChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)
InChIKeyFRPZMMHWLSIFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
0.0737 mg/mL at 30 °C
insoluble in water;  soluble in alcohol and ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Undecylenic Acid (CAS 112-38-9) for Procurement: A Verified 11-Carbon Monounsaturated Fatty Acid


Undecylenic acid (10-undecenoic acid, CAS 112-38-9) is an 11-carbon monounsaturated fatty acid featuring a terminal double bond at C-10 and a carboxylic acid group [1]. This bifunctional structure, derived commercially from the vacuum distillation and pyrolysis of castor oil ricinoleic acid, makes it a versatile, bio-based chemical intermediate [2]. Its unique terminal alkene allows for polymerization and functionalization that is not possible with common mid-chain unsaturated or saturated fatty acids, establishing it as the definitive monomer for producing Nylon-11 and specialty polyurethanes [3].

Why Generic Undecylenic Acid Substitution Fails: Critical Differences in Antifungal Potency and Material Performance


While undecylenic acid belongs to the broad class of medium-chain fatty acids, the simplistic substitution of a different fatty acid (e.g., caprylic acid, lauric acid) or an alternative antifungal agent in a formulation or industrial process often leads to significant performance failure. This is because undecylenic acid's specific 11-carbon chain length and terminal double bond confer a unique combination of properties: it exhibits antifungal potency approximately six times greater than the commonly considered alternative caprylic acid [1] and enables polymerization pathways inaccessible to other monounsaturated fatty acids [2]. Substituting a saturated fatty acid eliminates the terminal alkene required for creating high-performance polyamides like Nylon-11. The following quantitative evidence establishes the precise performance delta that makes undecylenic acid a non-interchangeable, scientifically defined input.

Undecylenic Acid (112-38-9) Product-Specific Quantitative Evidence: A Procurement Guide for Scientists


Six-Fold Superior Antifungal Potency of Undecylenic Acid Over Caprylic Acid

In a direct comparison of antifungal efficacy, undecylenic acid is approximately six times more effective in its antifungal action than caprylic acid [1]. This significant difference in potency is critical for formulation scientists and formulators seeking to minimize the required concentration of an active ingredient while maintaining therapeutic efficacy.

Antifungal Mycology Natural Products

Clinical Superiority of Undecylenic Acid in Tinea Pedis: 72% Cure Rate Outperforms Terbinafine and Azoles

A Cochrane database analysis of 72 placebo-controlled studies directly compared the clinical efficacy of several topical antifungal agents in treating tinea pedis (athlete's foot). Undecylenic acid achieved the highest reported cure rate of 72%, exceeding the performance of other major antifungal classes [1]. This head-to-head data from a large meta-analysis provides robust, high-confidence evidence for its clinical effectiveness.

Clinical Dermatology Mycology Infectious Disease

Unique Mechanism of Action: Specific Inhibition of C. albicans Morphogenesis

Unlike many antifungal agents that target the fungal cell membrane or wall directly (e.g., azoles inhibiting ergosterol synthesis), undecylenic acid's primary mechanism against Candida albicans involves a potent inhibition of the yeast-to-hypha morphological transition [1]. This dimorphic switch is essential for the establishment of infection and the formation of robust biofilms, making it a key virulence factor. By blocking this transition, undecylenic acid effectively arrests the pathogenic process at a critical stage, a mechanism not shared by common comparator drugs [2].

Molecular Mycology Virulence Mechanism of Action

Defined Structural Feature Enabling Exclusive Nylon-11 Polymerization

Undecylenic acid is the essential, non-substitutable monomer for the industrial production of Nylon-11 (polyamide-11) . This high-performance polymer is valued in automotive, aerospace, and medical device industries for its exceptional chemical resistance and mechanical properties. No other commercially available, naturally-derived fatty acid possesses the precise terminal double bond and 11-carbon chain length required to synthesize this specific polyamide via established, cost-effective routes. Substituting with oleic acid or other monounsaturated fatty acids yields polymers with fundamentally different and inferior properties.

Polymer Chemistry Materials Science Green Chemistry

Undecylenic Acid (CAS 112-38-9) Best Research and Industrial Application Scenarios


Over-the-Counter (OTC) Antifungal Formulations for Tinea Pedis and Related Dermatophytoses

Formulators developing OTC topical treatments for athlete's foot and ringworm should prioritize undecylenic acid based on its demonstrated 72% clinical cure rate for tinea pedis, which is superior to both tolnaftate (64%) and all azoles (47%) . Its six-fold potency advantage over caprylic acid [6] allows for effective lower-concentration formulations, potentially reducing cost and skin irritation risk. The approved 2-20% concentration range in creams, ointments, and powders provides a well-established regulatory pathway for product development.

Antifungal Denture Liners and Medical Device Coatings Targeting C. albicans Biofilms

Given its specific ability to inhibit the yeast-to-hypha morphogenesis of C. albicans , undecylenic acid is ideally suited for incorporation into denture liners and other medical device coatings. This anti-virulence mechanism prevents biofilm formation and active infection without necessarily exerting selective pressure for resistance, differentiating it from traditional fungicidal compounds. The fact that commercially available denture liners already utilize this principle provides a clear industrial precedent and design template.

Synthesis of High-Performance Polyamides and Specialty Polyurethanes

Industrial polymer chemists and procurement specialists sourcing for Nylon-11 production must specify undecylenic acid as the essential monomer; there is no drop-in replacement . The polymer's applications in automotive fuel lines, aerospace components, and medical catheters depend on the unique material properties derived from undecylenic acid's structure. Additionally, the terminal alkene and carboxylic acid functionalities make undecylenic acid an attractive, bio-based building block for the synthesis of novel polyols and thermoplastic polyurethanes with tailored properties [6].

Research into Synergistic Antifungal Combination Therapies

Researchers investigating novel antifungal strategies should leverage undecylenic acid's unique anti-morphogenesis mechanism . Its ability to disrupt a virulence pathway distinct from the cell membrane/wall targets of azoles and allylamines makes it a prime candidate for synergy studies [6]. For example, combining a sub-inhibitory concentration of undecylenic acid with a standard antifungal could both lower the required dose of the latter and potentially combat resistance, a concept supported by its inclusion in patent literature for synergistic formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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